molecular formula C10H10O3 B11911083 6-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 216582-47-7

6-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B11911083
CAS No.: 216582-47-7
M. Wt: 178.18 g/mol
InChI Key: NGFRSXQUHCTFMJ-UHFFFAOYSA-N
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Description

6-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid is a chemical compound with the molecular formula C10H10O3 It is a derivative of indene, a bicyclic hydrocarbon, and contains both hydroxyl and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the Perkin reaction, where phthalic anhydride reacts with an appropriate aldehyde in the presence of a base such as sodium acetate. The reaction typically requires heating and results in the formation of the desired indene derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents are introduced to the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 6-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, while reduction of the carboxylic acid group may produce 6-hydroxy-2,3-dihydro-1H-indene-1-methanol.

Scientific Research Applications

6-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes and lead to various effects, depending on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxy-2,3-dihydro-1H-indene-1-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.

    6-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid: Similar structure but with a fluorine atom substituent.

Uniqueness

6-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid functional groups, which provide distinct chemical reactivity and potential for diverse applications. Its structure allows for versatile modifications and interactions, making it a valuable compound in various fields of research .

Properties

IUPAC Name

6-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-7-3-1-6-2-4-8(10(12)13)9(6)5-7/h1,3,5,8,11H,2,4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFRSXQUHCTFMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C(=O)O)C=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10855806
Record name 6-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216582-47-7
Record name 6-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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